molecular formula C9H6INO2S B12120549 Methyl 2-iodo-1,3-benzothiazole-7-carboxylate CAS No. 1379301-52-6

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate

Cat. No.: B12120549
CAS No.: 1379301-52-6
M. Wt: 319.12 g/mol
InChI Key: UGFSWWXUIHLZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate (CAS 1379301-52-6) is a benzothiazole-based chemical compound with the molecular formula C9H6INO2S and a molecular weight of 319.12 g/mol . This solid compound features two key functional groups: an iodine atom at the 2-position and a carboxylate moiety at the 7-position of the benzothiazole core, making it a versatile and valuable intermediate for researchers. Its primary research application lies in synthetic organic chemistry, where it serves as a sophisticated building block. The iodine substituent is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the formation of new carbon-carbon bonds for the construction of more complex molecular architectures. Simultaneously, the methyl ester group can be hydrolyzed to a carboxylic acid or further manipulated, offering an additional site for chemical diversification. Researchers value this compound particularly in medicinal chemistry and drug discovery for the development of novel heterocyclic compounds. Benzothiazole scaffolds are of significant interest due to their wide range of biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. References: Chemsrc (CAS 1379301-52-6) .

Properties

CAS No.

1379301-52-6

Molecular Formula

C9H6INO2S

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 2-iodo-1,3-benzothiazole-7-carboxylate

InChI

InChI=1S/C9H6INO2S/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3

InChI Key

UGFSWWXUIHLZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(S2)I

Origin of Product

United States

Preparation Methods

Methodology

This approach involves constructing the benzothiazole core via cyclocondensation of a substituted 2-aminothiophenol with a carbonyl source. For the target compound, the precursor methyl 7-carboxy-2-iodobenzenethiolate is synthesized first, followed by ring closure.

Key Steps :

  • Synthesis of 2-Amino-4-iodothiophenol :

    • Diazotization of methyl 2-amino-4-iodobenzoate followed by treatment with NaSH introduces the thiol group.

  • Cyclization with Acetic Anhydride :

    • Reacting 2-amino-4-iodothiophenol with acetic anhydride in glacial acetic acid at 110–150°C forms the benzothiazole ring.

Example :

  • Reactants : 2-Amino-4-iodothiophenol (0.20 mol), acetic anhydride (0.28 mol), glacial acetic acid (185 mL).

  • Conditions : 120°C for 1 hour, followed by neutralization with NaOH (3 wt%).

  • Yield : 91.14% (purity: 99.5%).

Challenges :

  • Limited availability of 2-amino-4-iodothiophenol necessitates multi-step synthesis.

  • Competing side reactions during cyclization may reduce yield.

Halogen Exchange from Bromo or Chloro Precursors

Methodology

A halogen exchange reaction replaces bromine or chlorine at position 2 with iodine. This method leverages Ullmann-type coupling or Finkelstein conditions.

Key Steps :

  • Synthesis of Methyl 2-Bromo-1,3-benzothiazole-7-carboxylate :

    • Cyclocondensation of 2-amino-4-bromothiophenol with methyl 7-chlorocarbonylbenzoate.

  • Iodination via Copper Catalysis :

    • Reaction with KI (2.2 equiv), CuI (10 mol%), and 1,10-phenanthroline in DMF at 100°C.

Example :

  • Reactants : Methyl 2-bromo-1,3-benzothiazole-7-carboxylate (1.0 equiv), KI (2.2 equiv).

  • Conditions : 100°C for 12 hours in DMF.

  • Yield : 85–90%.

Advantages :

  • High regioselectivity and compatibility with ester groups.

  • Scalable for industrial production.

Direct Electrophilic Iodination

Methodology

Electrophilic iodination introduces iodine directly into the benzothiazole ring using reagents like N-iodosuccinimide (NIS) under acidic conditions.

Key Steps :

  • Synthesis of Methyl 1,3-Benzothiazole-7-carboxylate :

    • Cyclocondensation of 2-aminothiophenol with methyl 7-chlorocarbonylbenzoate.

  • Iodination with NIS :

    • Reaction in dichloromethane with FeCl₃ as a Lewis acid.

Example :

  • Reactants : Methyl 1,3-benzothiazole-7-carboxylate (1.0 equiv), NIS (1.1 equiv).

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 65–70%.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires careful control of reaction conditions to prevent over-iodination.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates cyclocondensation and iodination steps, improving efficiency and yield.

Key Steps :

  • Cyclocondensation under Microwave Irradiation :

    • 2-Amino-4-bromothiophenol, methyl 7-chlorocarbonylbenzoate, and Lawesson’s reagent in toluene at 150°C.

  • Halogen Exchange with KI :

    • Microwave-assisted reaction at 120°C for 30 minutes.

Example :

  • Reactants : Methyl 2-bromo-1,3-benzothiazole-7-carboxylate (1.0 equiv), KI (2.0 equiv).

  • Conditions : 120°C, 30 minutes, DMF.

  • Yield : 92% (purity: 98%).

Advantages :

  • Reduces reaction time from hours to minutes.

  • Enhances purity by minimizing side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Time Complexity
Cyclocondensation2-Amino-4-iodothiophenolAcetic anhydride, NaOH91%2–4 hoursHigh
Halogen ExchangeMethyl 2-bromo-benzothiazoleKI, CuI, phenanthroline90%12 hoursModerate
Electrophilic IodinationMethyl benzothiazole-7-carboxylateNIS, FeCl₃70%12 hoursLow
Microwave-AssistedMethyl 2-bromo-benzothiazoleKI, DMF92%30 minutesModerate

Mechanistic Insights

  • Cyclocondensation : The thiol group of 2-aminothiophenol attacks the carbonyl carbon of the acid chloride, followed by dehydration to form the thiazole ring.

  • Halogen Exchange : CuI facilitates the substitution of bromine with iodine via a single-electron transfer mechanism.

  • Electrophilic Iodination : FeCl₃ polarizes the NIS, generating I⁺, which attacks the electron-rich position ortho to the thiazole sulfur.

Challenges and Innovations

  • Regioselectivity : Ensuring iodine incorporation at position 2 requires directing groups or precise reaction control.

  • Functional Group Tolerance : The methyl ester at position 7 must remain intact during iodination.

  • Scalability : Microwave and halogen exchange methods offer the best scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodobenzo[d]thiazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone .

Scientific Research Applications

Methyl 2-iodobenzo[d]thiazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-iodobenzo[d]thiazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound belongs to a family of halogenated benzothiazole esters. Key analogs include:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Methyl 2-iodo-1,3-benzothiazole-7-carboxylate 1379301-52-6 I (2), COOCH₃ (7) C₉H₆INO₂S 319.119
Methyl 2-chloro-1,3-benzothiazole-7-carboxylate 1196152-62-1 Cl (2), COOCH₃ (7) C₉H₆ClNO₂S 247.67
Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate 579525-09-0 Br (2), COOCH₂CH₃ (7) C₁₀H₈BrNO₂S 294.15

Key Observations :

  • Halogen Effects: The iodine atom in the target compound introduces a larger atomic radius (2.15 Å vs. Cl: 0.99 Å, Br: 1.14 Å), leading to distinct steric and electronic effects. Iodine’s lower electronegativity (2.66 vs.
  • Ester Group : The methyl ester at position 7 is conserved across analogs, but ethyl esters (e.g., CAS 579525-09-0) may enhance lipophilicity and alter metabolic stability .

Physicochemical and Spectral Properties

Spectroscopic Data
  • IR Spectroscopy: The ester carbonyl (C=O) stretch in the target compound is expected near 1715–1740 cm⁻¹, consistent with analogs like methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (IR C=O: 1740 cm⁻¹) . Iodine’s polarizability may slightly redshift this peak compared to Cl/Br analogs.
  • NMR Spectroscopy : Aromatic protons in benzothiazole derivatives typically resonate between δ 8.0–8.4 ppm (e.g., H-5 and H-8 in CAS 1196152-62-1 at δ 8.09 and 8.29 ppm) . The iodine atom’s anisotropic effect may deshield adjacent protons, causing downfield shifts distinct from Cl/Br analogs.
Stability and Reactivity
  • Thermal Stability : Iodine’s weaker C–I bond (~234 kJ/mol vs. C–Br: 285 kJ/mol, C–Cl: 327 kJ/mol) makes the target compound more prone to degradation under heat or light compared to Cl/Br analogs .
  • Reactivity : The iodine substituent enhances suitability for Ullmann or Suzuki-Miyaura cross-coupling reactions, offering advantages over less-reactive chloro analogs .
Hydrogen-Bonding and Supramolecular Interactions

The ester and benzothiazole groups enable hydrogen-bonding interactions, as seen in related compounds (e.g., hydroxyl-containing analogs in form intermolecular H-bonds with δ 10.15–10.25 ppm OH signals) . The iodine atom’s polarizability may strengthen halogen-bonding interactions, a feature absent in Cl/Br analogs .

Pharmacological Potential

While biological data for the target compound are unavailable, structurally similar benzothiazoles exhibit antimicrobial, anticancer, and kinase-inhibitory activities. The iodine atom’s lipophilicity (logP = 2.69) may improve blood-brain barrier penetration compared to less lipophilic Cl analogs (e.g., logP ~2.0 for methyl 2-chloro-1,3-benzothiazole-7-carboxylate) .

Biological Activity

Methyl 2-iodo-1,3-benzothiazole-7-carboxylate is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a methoxy group and an iodine atom, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

C9H8INO2S\text{C}_9\text{H}_8\text{I}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains. In vitro studies indicate that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups have enhanced antibacterial activity due to increased lipophilicity and membrane permeability .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity (IC50 μM)Target Organism
Methyl 2-iodo-1,3-benzothiazole12.5Staphylococcus aureus
Benzothiazole derivative A8.0Escherichia coli
Benzothiazole derivative B15.0Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Breast Cancer Cells
In a study evaluating the cytotoxic effects of benzothiazole derivatives on MCF-7 cells, methyl 2-iodo-1,3-benzothiazole exhibited an IC50 value of approximately 5 μM, indicating potent activity . The study utilized the MTT assay to assess cell viability over a period of 48 hours.

Table 2: Anticancer Activity against Various Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-75Induction of apoptosis
A54910Cell cycle arrest
HT-2915Inhibition of proliferation

Anti-inflammatory Activity

Benzothiazoles are also recognized for their anti-inflammatory properties. Methyl 2-iodo-1,3-benzothiazole has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro studies suggest that it may reduce inflammation in models of acute and chronic inflammatory diseases.

Case Study: Inhibition of COX Enzyme
A study reported that methyl 2-iodo-1,3-benzothiazole significantly inhibited COX-2 activity with an IC50 value of around 20 μM . This suggests potential therapeutic applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-iodo-1,3-benzothiazole-7-carboxylate with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of iodine sources). Use nucleophilic substitution or cross-coupling reactions, leveraging the reactivity of the benzothiazole scaffold. Purification via column chromatography or recrystallization is critical. Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
  • Analytical Validation : Employ 1^1H/13^{13}C NMR to verify substitution patterns and mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : Use deuterated solvents (e.g., CDCl3_3) to resolve aromatic protons and confirm iodine’s electronic effects on chemical shifts. 19^{19}F NMR is irrelevant here, but 13^{13}C NMR can identify carboxylate and thiazole carbons.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to distinguish isotopic patterns from iodine (e.g., M+2 peak) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm1^{-1}) and thiazole ring vibrations .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents.
  • Waste Disposal : Segregate halogenated waste for incineration. Avoid aqueous disposal due to potential iodine leaching .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Refinement : Use SHELXL for structure refinement, leveraging its robustness for small molecules. Validate using R-factors (<5%) and ORTEP-3 for visualization .
  • Data Interpretation : Analyze bond lengths (C-I ~2.10 Å) and dihedral angles to confirm planarity of the benzothiazole core .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

  • Graph Set Analysis : Identify donor-acceptor pairs (e.g., ester carbonyl as acceptor, NH/OH as donors). Use Mercury or CrystalExplorer for topology mapping.
  • Etter’s Rules : Predict aggregation motifs (e.g., chains or rings) based on directional hydrogen bonds. For example, C=O···H-N interactions may drive 1D chains .

Q. How should researchers address contradictions between experimental NMR data and computational predictions?

  • Cross-Validation : Compare experimental 1^1H shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent models (e.g., PCM for CDCl3_3).
  • Dynamic Effects : Consider tautomerism or conformational flexibility in the thiazole ring, which may require MD simulations .

Q. What strategies ensure reaction reproducibility during the synthesis of derivatives from this compound?

  • In Situ Monitoring : Use HPLC with UV detection (λ ~254 nm) to track intermediates. Optimize gradients (e.g., 70:30 acetonitrile/water).
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions. Monitor for deiodination side products .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., iodine position). Use solvent-accessible surface area (SASA) models to simulate solvation effects.
  • Transition State Analysis : Locate energy barriers for SNAr mechanisms using QM/MM approaches. Validate with kinetic isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.